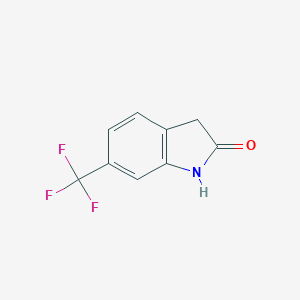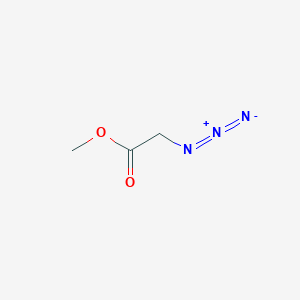
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine.
Mechanism Of Action
The mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 involves its ability to modulate various signaling pathways in cells. For example, in cancer cells, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In diabetic cells, it regulates glucose metabolism by activating AMPK and inhibiting GSK3β. Inflammatory responses are suppressed by inhibiting the NF-κB signaling pathway.
Biochemical And Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, aldose reductase, and COX-2. Additionally, it has been found to regulate the expression of various proteins involved in cell cycle regulation, apoptosis, and inflammation. Physiologically, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to reduce tumor growth, improve glucose tolerance, and reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 in lab experiments is its relatively simple synthesis method, which allows for easy production of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, its diverse range of potential applications makes it a useful tool for studying various diseases. However, one limitation is that the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1. One area of interest is the development of more efficient synthesis methods to increase the yield of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, further research is needed to fully understand the mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione in humans.
Synthesis Methods
Compound 1 can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 4-methylphenylacetic acid, followed by the reduction of the resulting (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione and subsequent oxidation. The final product is then isolated through column chromatography.
Scientific Research Applications
Compound 1 has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Research has shown that (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have anti-diabetic effects by regulating glucose metabolism and insulin signaling pathways. Furthermore, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
properties
CAS RN |
139266-58-3 |
|---|---|
Product Name |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione |
Molecular Formula |
C19H15BrO4 |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
(1Z,5Z)-1-(4-bromophenyl)-1,6-dihydroxy-6-(4-methylphenyl)hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C19H15BrO4/c1-12-2-4-13(5-3-12)16(21)10-18(23)19(24)11-17(22)14-6-8-15(20)9-7-14/h2-11,21-22H,1H3/b16-10-,17-11- |
InChI Key |
HDNJOIHPXMXFKE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O)/O |
SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
synonyms |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene -1,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



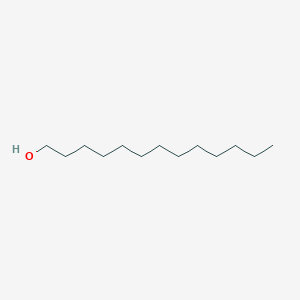
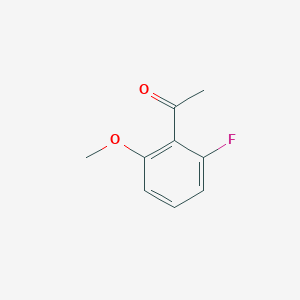
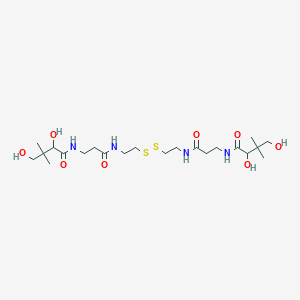
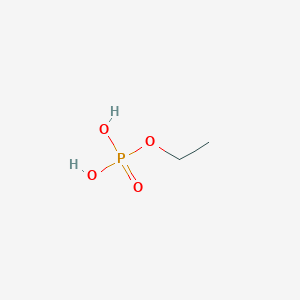
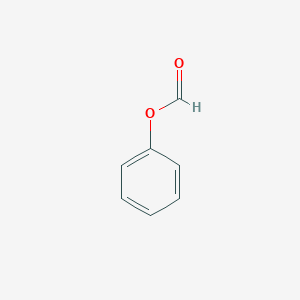
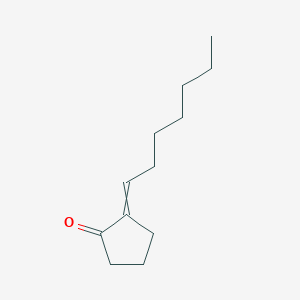
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
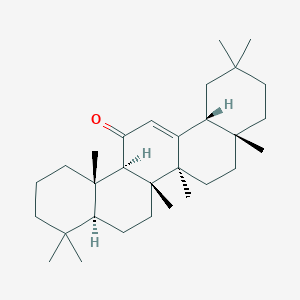
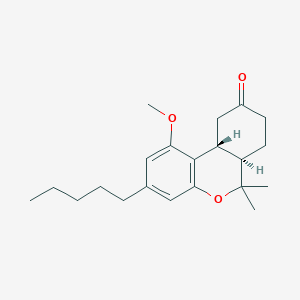
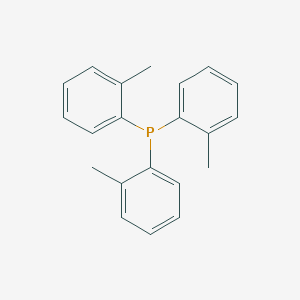
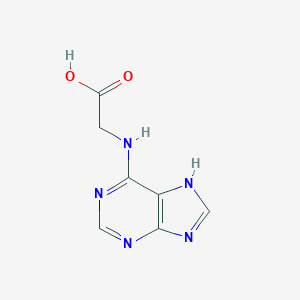
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
